Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a bicyclic compound featuring an oxirane ring fused to a piperidine ring, and a tert-butyl ester group attached to the carboxylate function. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from simple precursors such as amino acids or their derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to increase yield and purity. This could include the use of catalysts, specific solvents, and controlled reaction temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Substitution reactions at various positions on the bicyclic structure can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Amines.
Substitution: Various substituted derivatives of the bicyclic structure.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate: Similar bicyclic structure but with a different ring fusion pattern.
Tert-butyl 2-oxa-6-azabicyclo[5.2.0]octane-6-carboxylate: Variation in the ring size and structure.
Uniqueness: The unique feature of tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate lies in its specific ring fusion and the presence of the tert-butyl ester group, which influences its reactivity and applications.
This compound's versatility and unique properties make it a valuable tool in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
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Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
AGRWFASKUGVNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC2C1C2 |
Origin of Product |
United States |
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